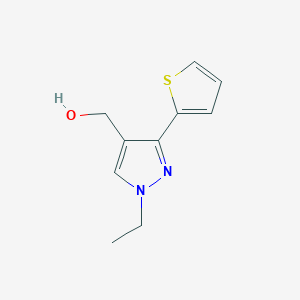

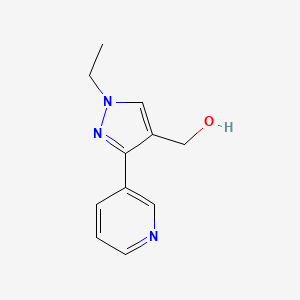

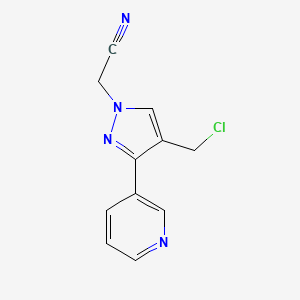

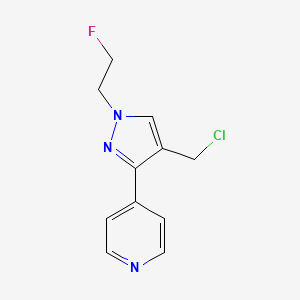

3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-E-6-M-TPD) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a relatively simple organic molecule, consisting of three carbon atoms, four nitrogen atoms, and six hydrogen atoms. It is a colorless solid that has a melting point of 132–134 °C and a boiling point of 243–245 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.

科学的研究の応用

Antitubulin Agents

Compounds based on the tetrahydropyrimidine scaffold, such as the one , have been synthesized and evaluated for their antiproliferative activity on cancer cell lines. They function as antitubulin agents, disrupting the microtubule dynamics essential for cell division. This disruption leads to cell cycle arrest and potentially to apoptotic cell death .

Anticancer Activity

The compound has shown promise in inhibiting cancer cell growth with low micromolar IC50 values against a panel of cancer cell lines. Its interaction with tubulin at micromolar levels can lead to the accumulation of cells in the G2/M phase of the cell cycle, which is a critical control point before cells enter mitosis .

Selectivity for Cancer Cells

An important aspect of cancer treatment is the selective targeting of cancer cells while sparing normal cells. This compound has demonstrated that it does not induce cell death in normal human peripheral blood mononuclear cells, suggesting potential selectivity against cancer cells .

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents can exert their effects. The compound has been found to be very effective in inducing apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells .

Synthesis Methodology

The synthesis of related compounds often involves solvent- and catalyst-free methods under microwave irradiation, which are environmentally friendly and economically beneficial. Such methods are significant for the large-scale production and potential pharmaceutical applications .

Broad Bioactivity Spectrum

Compounds with similar structures have been associated with a broad spectrum of bioactivity, including antiviral, antiulcer, antibacterial, antifungal, and antituberculosis properties. This suggests that the compound may also possess a wide range of potential therapeutic applications beyond its antitumor activity .

特性

IUPAC Name |

3-ethyl-6-(5-methylpyrazin-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-3-15-10(16)4-8(14-11(15)17)9-6-12-7(2)5-13-9/h4-6H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHDIXXRZDVYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=NC=C(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。